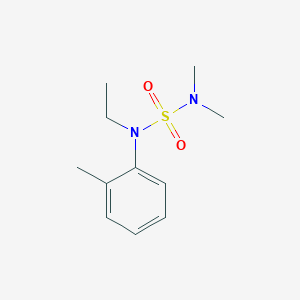

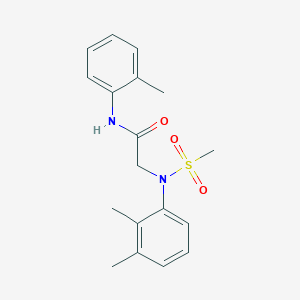

N-乙基-N',N'-二甲基-N-(2-甲苯磺酰胺)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide is part of a class of organic molecules that can be synthesized through various chemical reactions. Research in this area explores innovative synthetic methods and the characterization of these compounds' structures and properties.

Synthesis Analysis

Visible-light-induced and iron-catalyzed methylation represents a modern approach to synthesizing complex sulfamide derivatives. A method involving the methylation of arylacrylamides by dimethyl sulphoxide (DMSO) under visible light and iron catalysis leads to high yields of products with diverse functional group tolerance (Xie et al., 2017). This method's flexibility indicates its potential applicability for synthesizing N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide.

Molecular Structure Analysis

The molecular structure of sulfamide derivatives can be extensively analyzed using X-ray diffraction and spectroscopic methods. Studies on similar sulfonamide-derived compounds have elucidated their bonding nature, geometric arrangements, and structural characteristics through physical, spectral, and analytical data (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfamide derivatives engage in various chemical reactions, showcasing their reactivity and functional group compatibility. For instance, the Pummerer reaction has been utilized to achieve intramolecular cyclization of sulfamide analogs under mild conditions, leading to the efficient synthesis of complex structures (Shinohara et al., 1997).

Physical Properties Analysis

The physical properties of N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide and similar compounds, such as solubility, melting points, and stability, are crucial for their application and handling. The solubility behavior in water and polar solvents, along with stability under various conditions, are essential characteristics determined through experimental studies.

Chemical Properties Analysis

Chemical properties, including reactivity towards bases, nucleophiles, and other agents, define the application scope of sulfamide derivatives. Copper-catalyzed N-methylation/ethylation of sulfoximines shows the modification potential of these compounds under catalytic conditions, leading to N-methylated or N-ethylated products in good yields (Teng et al., 2015).

科学研究应用

环境存在和人类接触

一项研究重点关注全氟烷基磺酰胺 (PFAS) 的环境存在和人类接触,它们与本化合物具有相似的官能团,重点介绍了室内空气和灰尘中的发生、分配和潜在的人类接触。这项研究与了解类似化合物的环境行为和影响相关 (Shoeib 等人,2005 年).

分析和化学应用

其他研究探索了各种磺酰胺和相关化合物在分析、化学和环境应用中的作用。例如,关于含磺酰胺部分的新型杂环化合物的合成和抗菌评估的研究旨在开发新的抗菌剂。这项工作强调了磺酰胺类化合物的化学多功能性和潜在的生物活性,表明本化合物可能相关的广泛科学研究应用 (Azab 等人,2013 年).

环境生物降解和影响

另一项研究调查了 N-乙基全氟辛烷磺酰胺 (N-EtFOSA) 在湿地植物中的生物转化,揭示了此类化合物的环境降解途径和微生物相互作用。这项研究对于了解磺酰胺类杀虫剂和相关化学品的环境归宿和潜在生态影响至关重要 (Yin 等人,2018 年).

化学中的溶剂和试剂应用

二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF) 在各种化学反应中作为溶剂和试剂的使用,说明了溶剂特性在增强化学反应、溶解度和化合物(包括磺酰胺)稳定性方面的重要性。这与考虑溶剂如何影响化学合成和分析中磺酰胺衍生物的反应性和应用有关 (Moore,1968 年).

作用机制

The mechanism of action would depend on the specific application of “N-ethyl-N’,N’-dimethyl-N-(2-methylphenyl)sulfamide”. For instance, many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid, a compound that bacteria need for growth .

属性

IUPAC Name |

N-(dimethylsulfamoyl)-N-ethyl-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-5-13(16(14,15)12(3)4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFBTILIVJDMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Ethyl(2-methylphenyl)sulfamoyl]dimethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)